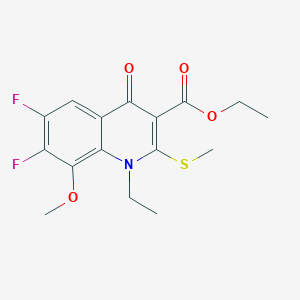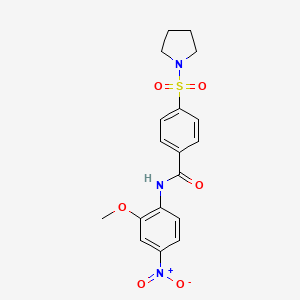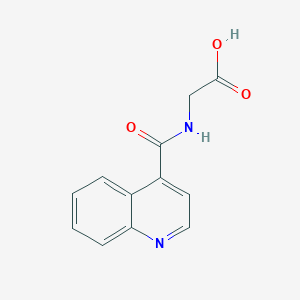![molecular formula C10H16ClNO B2964394 4-[(Propylamino)methyl]phenol hydrochloride CAS No. 33597-18-1](/img/structure/B2964394.png)
4-[(Propylamino)methyl]phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(Propylamino)methyl]phenol hydrochloride” is a chemical compound with the CAS Number: 33597-18-1 . It has a molecular weight of 201.7 .
Molecular Structure Analysis
The molecular formula of “4-[(Propylamino)methyl]phenol hydrochloride” is C10H16ClNO . The InChI Code is 1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H .Aplicaciones Científicas De Investigación
Hemoglobin Oxygen Affinity Modulation
4-[(Propylamino)methyl]phenol hydrochloride derivatives have been explored for their potential to modulate hemoglobin's oxygen affinity. Such compounds could be beneficial in clinical and biological areas that require a reversal of depleted oxygen supply, such as in conditions like ischemia, stroke, and tumor radiotherapy. This application is rooted in the compound's ability to act as allosteric effectors of hemoglobin, shifting the oxygen equilibrium curve (Randad et al., 1991).
Analytical Chemistry Applications
In the field of analytical chemistry, variants of 4-[(Propylamino)methyl]phenol hydrochloride are used in colorimetric methods, particularly for the quantitative determination of NH4-N in biological and environmental samples. This application is significant due to its utility in assessing ammonium concentrations in soil and water, which is crucial for environmental monitoring and agricultural practices (Rhine et al., 1998).
Environmental Remediation
Compounds related to 4-[(Propylamino)methyl]phenol hydrochloride have been studied in the context of environmental remediation. For instance, they are involved in the degradation of various phenolic compounds in water treatment processes. This includes understanding the kinetics of degradation and the application in phytoremediation technologies to remove contaminants from soils and water (Dietz & Schnoor, 2001).
Chemical Synthesis and Catalysis
This compound and its derivatives find applications in chemical synthesis, particularly in catalysis. They are used as catalysts in various reactions, such as the acylation of alcohols and phenols. Such applications are crucial in organic synthesis and pharmaceutical manufacturing, providing efficient and scalable methods for producing various chemical products (Liu et al., 2014).
Biomedical Research
In biomedical research, derivatives of 4-[(Propylamino)methyl]phenol hydrochloride are investigated for their interactions with DNA. Understanding these interactions is essential for evaluating the potential biological effects of these compounds, which could have implications in pharmacology and toxicology (Dolatabadi & Kashanian, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
4-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAUFJWMJMZOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)
![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)



![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)




![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)